molecular formula C7H14BrNO3 B1425525 3-Morpholinopropanoic acid hydrobromide CAS No. 28025-77-6

3-Morpholinopropanoic acid hydrobromide

Cat. No. B1425525
CAS RN: 28025-77-6
M. Wt: 240.09 g/mol
InChI Key: OIVBLJJLNWEDOU-UHFFFAOYSA-N
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Description

3-Morpholinopropanoic acid hydrobromide is an organic compound with the chemical formula C7H14BrNO3. It is a derivative of 3-Morpholinopropanoic acid, which has a molecular weight of 159.18 g/mol .


Synthesis Analysis

The synthesis of 3-Morpholinopropanoic acid hydrobromide involves a condensation reaction between morpholine and ethyl 3-chloropropionate, followed by bromination with hydrobromic acid. The compound can also be synthesized by reacting morpholine with 3-bromo-propanoic acid.


Molecular Structure Analysis

The molecular structure of 3-Morpholinopropanoic acid hydrobromide consists of a morpholine ring attached to a propanoic acid group via a carbon-carbon bond . The hydrobromide indicates the presence of a bromine atom, which is likely involved in the formation of a salt with the carboxylic acid group .

Scientific Research Applications

Synthesis of Derivatives

3-Morpholinopropanoic acid hydrobromide plays a role in the synthesis of various compounds. For instance, it is used in the synthesis of scopine 3-amino-2-phenylpropionate derivatives, which exhibit potential physiological activities (Vlasova et al., 2006). Another example is its use in the synthesis of new 3-Morpholyl-Substituted 4-Aryl-2-Arylimino-2,3-Dihydrothiazole Derivatives, which have demonstrated analgesic and anti-inflammatory activities (Drapak et al., 2022).

Structural Analysis

This compound is also significant in crystallography and molecular structure analysis. For example, the crystal and molecular structure of morpholine biguanide hydrobromide has been analyzed to understand its bonding and structural properties (Handa & Saha, 1973).

Pharmaceutical Applications

In pharmaceutical research, 3-Morpholinopropanoic acid hydrobromide is utilized in the creation of various drug candidates. It has been used in the development of prodrugs for topical drug delivery, such as in the synthesis of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen (Rautio et al., 2000). Additionally, it's involved in the synthesis of antidepressant compounds, such as 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, which has shown promise in animal models (Yuan, 2012).

Chemical Synthesis and Modification

Its role extends to the field of chemical synthesis and modification. The compound has been used in the synthesis of Poly(glycolic acid-alt-l-aspartic acid) from a Morpholine-2,5-dione Derivative, indicating its utility in creating polymers with increased hydrophilicity (Wang & Feng, 1997).

Antimalarial and Antiproliferative Activities

It is also significant in the synthesis of compounds with antimalarial and antiproliferative activities. New Schiff bases of morpholine derivatives have been synthesized using 3-Morpholinopropanoic acid hydrobromide, showing moderate to excellent antimalarial activities and potent antiproliferative activities against certain cell lines (Jarrahpour et al., 2015).

properties

IUPAC Name

3-morpholin-4-ylpropanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.BrH/c9-7(10)1-2-8-3-5-11-6-4-8;/h1-6H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVBLJJLNWEDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70723916
Record name 3-(Morpholin-4-yl)propanoic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholinopropanoic acid hydrobromide

CAS RN

28025-77-6
Record name 3-(Morpholin-4-yl)propanoic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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